2-Azido-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one is a compound currently being studied for its potential as a therapeutic agent and for use in various scientific research applications. It is a member of the family of azido compounds, which are characterized by the presence of an azide group in their structure. This group has a number of unique properties that make it useful for a variety of applications, including its ability to undergo a variety of reactions with other molecules. 2-Azido-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one has been studied for its potential to act as a therapeutic agent, and its potential applications in scientific research.
Scientific Research Applications
Synthesis and Material Applications
- Corrosion Inhibition : Schiff base complexes with azido ligands have been demonstrated to inhibit corrosion on mild steel in acidic environments. Specifically, cadmium(II) Schiff base complexes containing azido ligands showed promising corrosion inhibition properties, potentially offering a new bridge between coordination chemistry and corrosion engineering (Das et al., 2017).
Coordination Chemistry
- Synthesis of Metal Complexes : Research on azido-bridged copper(II) dimers with tridentate Schiff bases has been reported, highlighting the synthesis and structural characterization of these complexes. These studies provide insights into the coordination chemistry and potential applications of azido compounds in the synthesis of metal-organic frameworks (Jana et al., 2012).
Molecular Magnetism
- Magnetic Properties : Azido-bridged Co(II) compounds have been synthesized and studied for their structural and magnetic properties. The use of flexible coligands alongside azido ligands in the synthesis of these compounds reveals their potential in designing materials with specific magnetic behaviors (Li et al., 2008).
Chemical Synthesis
- Novel Syntheses : Studies have explored the synthesis of novel compounds through reactions involving azido groups. For example, visible light photoredox alkylazidation of alkenes with sodium azide has been reported, illustrating the versatility of azido compounds in synthetic chemistry (Yang et al., 2020).
Urease Inhibition
- Biological Activity : Azido-bridged Schiff base copper complexes have been evaluated for their urease inhibitory activities, demonstrating the potential of azido compounds in the development of bioactive molecules (You & Zhou, 2008).
properties
IUPAC Name |
2-azido-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-2-7-6-13(4-3-8(7)14)9(15)5-11-12-10/h7-8,14H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENGFSRFHXELBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1-(3-ethyl-4-hydroxypiperidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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